molecular formula C7H6F8O2 B1333793 Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate CAS No. 2795-50-8

Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate

Cat. No. B1333793
CAS RN: 2795-50-8
M. Wt: 274.11 g/mol
InChI Key: HXWMNJVBQLBDGW-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is a chemical compound with the formula C7H6F8O2 . It is used in various chemical reactions and is often used in research .


Synthesis Analysis

The synthesis of Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate involves several steps. One method involves the use of hydrogen chloride, zinc, and ethanol at 60℃ for 66 hours . Another method involves a multi-step reaction with lithium hydride in tetrahydrofuran, followed by treatment with concentrated HCl and AcOH .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is represented by the formula C7H6F8O2 . The InChI Key for this compound is HXWMNJVBQLBDGW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate participates in various chemical reactions. For example, it can react with lithium hydride in tetrahydrofuran to yield a product that can then be treated with concentrated HCl and AcOH .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is 274.11 . The compound is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis in Medicinal Chemistry

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, related to Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, was prepared via a Reformatsky reaction. This compound was used in the development of potential proteinase inhibitors, illustrating the role of such compounds in medicinal chemistry (Angelastro et al., 1992).

Organic Synthesis

The compound has applications in organic synthesis. For instance, variants like ethyl 2- and 3-methyl-6,6,7,7-tetrafluoro-2,4-heptadienoates were synthesized using Ethyl 2,2,3,3,4,4,5,5-octafluoropentanal, showing its role as a precursor in the synthesis of complex organic molecules (Odinokov et al., 1995).

Enzymatic Reactions in Organic Chemistry

Ethyl 3-oxo-5-phenylpentanoate's biocatalytic stereoselective synthesis to a sec-alcohol shows the application of such compounds in enzymatic reactions. This process is significant for creating stereochemically complex molecules in organic chemistry (Żądło et al., 2016).

Role in Lipase-Catalyzed Processes

Compounds like S-ethyl thiooctanoate, derived from similar structures, have been used in lipase-catalyzed resolution of secondary alcohols. This demonstrates its relevance in enzymatic processes for chiral resolution, a crucial step in the production of enantiomerically pure substances in pharmaceutical chemistry (Frykman et al., 1993).

Creation of Chiral Centers

Ethyl derivatives like ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates are used in creating chiral centers. This illustrates the role of such compounds in synthesizing molecules with specific optical activities, important in drug synthesis and organic chemistry (Czajgucki et al., 2003).

Stereochemical Studies

Stereochemical studies of ethyl derivatives, like the study of the deprotonation of ethyl 2-alkenoates, highlight the importance of such compounds in understanding reaction mechanisms and stereochemical outcomes in organic reactions (Krebs, 1981).

Safety And Hazards

Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is classified as a dangerous substance. It has hazard statements H225, H315, and H319 . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, and using protective equipment .

properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F8O2/c1-2-17-4(16)6(12,13)7(14,15)5(10,11)3(8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMNJVBQLBDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371926
Record name Ethyl 5H-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate

CAS RN

2795-50-8
Record name Ethyl 5H-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5H-Octafluorovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Wakita, S Hara - Heterocycles, 2014 - eprints.lib.hokudai.ac.jp
Polyfluoroalkyl anions, generated by reduction of (polyfluoroalkanoyl)piperidines with Et3BHK, were used for the polyfluoroalkylation of carbonyl compounds. Trifluoromethylation of …
Number of citations: 2 eprints.lib.hokudai.ac.jp

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